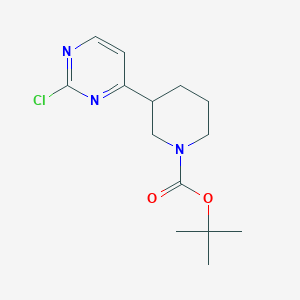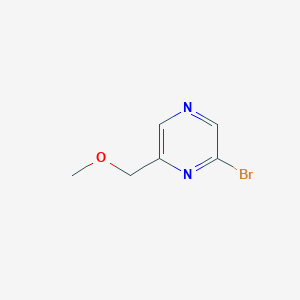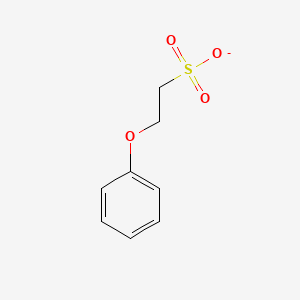![molecular formula C10H10N4 B11711970 N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 4H-1,2,4-triazole.
Condensation Reaction: The key step involves a condensation reaction between 4-methylbenzaldehyde and 4H-1,2,4-triazole in the presence of a suitable catalyst, such as an acid or base, to form the imine linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Acid or base catalysts are often used to facilitate condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, (E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, coatings, and polymers. Its unique chemical properties make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The imine group and triazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Known for its diverse applications in various fields.
1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
1-(4-METHYLPHENYL)-N-(1H-1,2,4-TRIAZOL-1-YL)METHANIMINE: A similar compound with a different triazole isomer, leading to variations in properties.
Uniqueness
(E)-1-(4-METHYLPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its specific configuration and the presence of both the imine and triazole functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(E)-1-(4-methylphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H10N4/c1-9-2-4-10(5-3-9)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+ |
InChI-Schlüssel |
LDUDOXLNNOIDQQ-AWNIVKPZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)




![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

